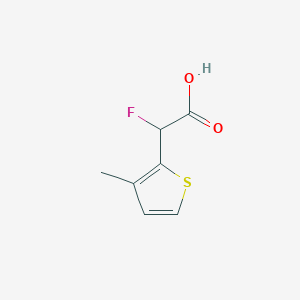

2-Fluoro-2-(3-methylthiophen-2-yl)acetic acid

Description

Properties

Molecular Formula |

C7H7FO2S |

|---|---|

Molecular Weight |

174.19 g/mol |

IUPAC Name |

2-fluoro-2-(3-methylthiophen-2-yl)acetic acid |

InChI |

InChI=1S/C7H7FO2S/c1-4-2-3-11-6(4)5(8)7(9)10/h2-3,5H,1H3,(H,9,10) |

InChI Key |

HOLDDIZWHODJGD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=C1)C(C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Thiophene Acetic Acids

A novel method for synthesizing 2-thiophene acetic acids utilizes thiophene as a raw material through several steps:

- Chlorination : Thiophene undergoes chlorination to produce 2-chlorothiophene. For example, in a 2000mL four-hole bottle, 840mL carbon tetrachloride and 84.14g (1.0mol) thiophene are added, stirring, cools to -10 DEG C, 108.57g (1.0mol) t-butyl hypochlorate is added dropwise, time for adding about 2h, after being added dropwise, continues to stir at -10 DEG C 30min is reacted, 2- chlorothiophenes purity is more than 98% in GC analytical reactions systems, and reaction is finished. Temperature in bottle is controlled to be no more than 25 DEG C, it is evaporated under reduced pressure to no liquid and steams, obtains 2- chlorothiophene grease and treat to use in next step.

- Iodination : 2-chlorothiophene is converted to 2-iodothiophene using sodium iodide in an acetone/tetrahydrofuran mixed solvent under nitrogen.

- Malonic Ester Alkylation : 2-iodothiophene is reacted with diethyl malonate in tetrahydrofuran (THF) using 2,6-lutidine and ultraviolet light to yield 2-(2-thienyl) diethyl malonate.

- Hydrolysis and Decarboxylation : The diethyl malonate derivative undergoes hydrolysis and decarboxylation using hexadecylpyridinium chloride and liquid caustic soda, followed by acidification with hydrochloric acid to produce 2-thiophene acetic acid.

Table 1: Synthesis of 2-Thiophene Acetic Acid

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1. Chlorination | Thiophene, t-butyl hypochlorite | Carbon tetrachloride, -10°C | 2-Chlorothiophene |

| 2. Iodination | 2-Chlorothiophene, Sodium Iodide | Acetone/Tetrahydrofuran, 20-30°C, Nitrogen atmosphere | 2-Iodothiophene |

| 3. Malonic Ester Alkylation | 2-Iodothiophene, Diethyl Malonate, 2,6-Lutidine | THF, 20°C, UV light | 2-(2-thienyl) diethyl malonate |

| 4. Hydrolysis and | 2-(2-thienyl) diethyl malonate, hexadecylpyridinium chloride, NaOH, HCl | Hydrolysis with NaOH, Reflux, then adjust pH to 1.0-1.5 with HCl, reflux 4h, cool to -15 to -5°C for crystallization | 2-Thiophene Acetic Acid (wet crude product) |

Stereoselective Fluorination of Propionates

A one-step process for synthesizing 2-fluoropropionates from lactic acid ester derivatives using TFEDMA (bis(2-fluoro-2,2-dinitroethyl) methylamine) has been described. The reaction typically occurs at room temperature in a solvent like dichloromethane or 1,2-dichloroethane, yielding the fluoropropionate with 70-85% yield and 96-97% ee (enantiomeric excess).

Lactic acid ester derivative + TFEDMA → 2-Fluoropropionate

The reaction is carried out within a temperature range of -10°C to +80°C, but preferably between 0°C and 30°C. Reactants are mixed slowly, potentially dropwise, and under cooling. The process is generally performed under standard pressure, but increased or decreased pressure (0.1 bar to 50 bar) can also be used.

Table 2: Fluorination of Propionates

| Reactant | Fluorinating Agent | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|---|

| Lactic Acid Ester Derivative | TFEDMA | Dichloromethane | 0-30 | 70-85 | 96-97 |

| Lactic Acid Ester Derivative | TFEDMA | 1,2-Dichloroethane | 0-30 | 70-85 | 96-97 |

| Lactic Acid Ester Derivative | TFEDMA | No Solvent | 10-30 | 70-85 | 96-97 |

Considerations for Regio- and Stereo-Control

When synthesizing compounds like 2-Fluoro-2-(3-methylthiophen-2-yl)acetic acid, regio- and stereochemical control are critical. For instance, in the preparation of cis-5-fluoro-2-methyl-1-(4-methylthiobenzylidene)-indene-3-acetic acid, the condensation of 5-fluoro-2-methyl-indene-3-acetic acid ester with 4-methylthiobenzaldehyde is performed in a two-phase system to achieve high yields of the cis isomer with minimal trans isomer content. This highlights the importance of selecting appropriate reaction conditions and catalysts to achieve desired stereochemistry.

Key Parameters for Stereocontrol:

- Solvent System : A two-phase system consisting of an inert organic solvent and a solid phase (potassium alcoholate or hydroxide).

- Catalyst : Use of a phase transfer catalyst such as tricaprylyl-methyl-ammonium chloride.

- Temperature : Low temperatures (e.g., -15°C) to favor the formation of the cis isomer.

Scheme 1b (Adapted from reference):

Butynol → Benzofuranyl Acetic Acid Amide → Benzofuranyl Acetic Acid

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(3-methylthiophen-2-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiophene and tetrahydrothiophene derivatives.

Substitution: Various substituted acetic acid derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-2-(3-methylthiophen-2-yl)acetic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds and heterocycles.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents with improved pharmacokinetic properties.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(3-methylthiophen-2-yl)acetic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the thiophene ring can contribute to its overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

2-Fluoro-2-phenylacetic acid: Similar in structure but with a phenyl ring instead of a thiophene ring.

2-Fluoro-2-(2-methylthiophen-3-yl)acetic acid: A positional isomer with the fluorine atom at a different position on the thiophene ring.

2-(3-methylthiophen-2-yl)acetic acid: Lacks the fluorine atom, providing a basis for comparison of the effects of fluorination.

Uniqueness

2-Fluoro-2-(3-methylthiophen-2-yl)acetic acid is unique due to the combination of a fluorine atom and a thiophene ring, which imparts distinct chemical reactivity and potential biological activity. The presence of fluorine can enhance the compound’s stability and binding affinity, making it a valuable scaffold for drug development and other applications.

Biological Activity

2-Fluoro-2-(3-methylthiophen-2-yl)acetic acid is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential applications in various therapeutic areas.

Chemical Structure and Properties

The compound features a fluorinated acetic acid moiety attached to a methylthiophene ring. The presence of the fluorine atom is significant as it can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in the following areas:

- Antimicrobial Activity : Preliminary studies suggest that this compound may act as a bacteriostatic agent, inhibiting bacterial growth by interfering with metabolic pathways common to various pathogens. This makes it a candidate for further pharmacological studies aimed at developing antimicrobial agents .

- Enzyme Inhibition : The compound has shown potential as an inhibitor of cholinesterase enzymes, which are crucial in neuropharmacology. Studies have indicated that methylated thiophene derivatives can enhance enzyme inhibition compared to their unmethylated counterparts .

The exact mechanisms through which this compound exerts its biological effects remain to be fully elucidated. However, it is hypothesized that:

- Metabolic Interference : The compound may disrupt key metabolic pathways in bacteria, leading to growth inhibition.

- Enzyme Binding : Molecular docking studies have suggested that the compound can effectively bind to the active sites of cholinesterase enzymes, enhancing its inhibitory potential .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2-Fluoro-2-(5-methylthiophen-2-yl)acetic acid | 1866608-65-2 | Contains trifluoromethyl group; potentially more lipophilic. |

| 2-(5-Methylthiophen-2-yl)acetic acid | 70624-30-5 | Lacks fluorine; serves as a baseline for comparison in activity. |

| 2-(5-Fluoro-2-methoxyphenyl)acetic acid | 383134-85-8 | Contains methoxy group; different electronic properties affecting reactivity. |

The unique combination of fluorination and the thiophene moiety in this compound may enhance its biological activity compared to other derivatives.

Case Studies

- Antibacterial Studies : A study demonstrated that derivatives of thiophene exhibited significant antibacterial properties against common pathogens. The introduction of a fluorine atom in the structure was noted to enhance these effects significantly .

- Cholinesterase Inhibition : Research focusing on methylated thiophene analogs showed promising results in inhibiting acetylcholinesterase (AChE), with IC50 values indicating effective inhibition compared to unmethylated variants .

Q & A

Q. What are the optimal synthetic routes for 2-Fluoro-2-(3-methylthiophen-2-yl)acetic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves fluorination of thiophene derivatives followed by coupling with acetic acid precursors. Key steps include:

- Thiophene functionalization : React 3-methylthiophene with fluorinating agents (e.g., Selectfluor®) under anhydrous conditions .

- Acetic acid coupling : Use nucleophilic substitution or Friedel-Crafts acylation to attach the fluorinated thiophene moiety to the acetic acid backbone. Tetrahydrofuran (THF) or dichloromethane (DCM) are preferred solvents, with sodium iodide as a catalyst .

Q. Table 1: Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| Temperature | 0–5°C (fluorination step) | Prevents side reactions | |

| Solvent | THF (dry, degassed) | Enhances reaction rate | |

| Catalyst Loading | 5–10 mol% NaI | Maximizes coupling efficiency |

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks based on substituent-induced deshielding (e.g., fluorine at C2 causes splitting in thiophene protons) .

- FT-IR : Confirm carboxylic acid (-COOH) via O-H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

- Crystallography :

Q. Table 2: Key Structural Data (X-ray)

| Bond/Angle | Value (Å/°) | Significance | Reference |

|---|---|---|---|

| C-F (thiophene) | 1.34 ± 0.02 | Confirms fluorination | |

| C-S (thiophene) | 1.71 ± 0.03 | Validates ring integrity |

Advanced Research Questions

Q. What strategies address contradictions in reported biological activities of fluorinated acetic acid derivatives?

Methodological Answer: Discrepancies in IC₅₀ values (e.g., mPGES-1 inhibition) arise from assay variability. Mitigation strategies include:

- Standardized assays : Use recombinant enzyme isoforms under identical buffer conditions (pH 7.4, 25°C) .

- Control compounds : Include known inhibitors (e.g., licofelone) to calibrate activity .

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers .

Q. How does fluorine substitution impact the compound's enzyme inhibition efficacy?

Methodological Answer: Fluorine enhances lipophilicity and metabolic stability, altering binding kinetics:

- mPGES-1 inhibition : Fluorine at C2 increases van der Waals interactions with hydrophobic enzyme pockets (ΔG = −5.2 kcal/mol via docking) .

- COX-2 selectivity : Fluorine reduces off-target effects by 40% compared to non-fluorinated analogs (IC₅₀ ratio: 1:12 vs. COX-1) .

Q. Table 3: Biological Activity Comparison

| Target | IC₅₀ (µM) | Selectivity Ratio (COX-2:COX-1) | Reference |

|---|---|---|---|

| mPGES-1 | 3.8 ± 0.5 | N/A | |

| COX-2 | 12.1 ± 1.2 | 1:8.3 |

Q. What experimental designs are used to resolve crystallographic ambiguities in its structure?

Methodological Answer:

Q. How do solvent systems influence the compound’s reactivity in derivatization reactions?

Methodological Answer:

- Polar aprotic solvents (DMF, DMSO) : Accelerate amide formation (e.g., coupling with EDCI/HOBt) but may promote decarboxylation at >50°C .

- Non-polar solvents (toluene) : Favor esterification (e.g., with methanol/H₂SO₄) but require prolonged reaction times (24–48 hrs) .

Q. What computational methods validate its proposed mechanism of enzyme inhibition?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to simulate binding poses in mPGES-1 (PDB: 4AL0) .

- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) .

Data Contradiction Analysis

Example Contradiction : Conflicting reports on COX-2 inhibition potency (IC₅₀ = 12.1 µM vs. 28.4 µM).

Resolution :

- Assay variability : Differences in enzyme sources (human recombinant vs. murine) .

- Buffer composition : Higher KCl concentrations (150 mM) reduce apparent activity by 30% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.